2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS No. 2034373-68-5) is a heterocyclic compound with a molecular formula of C₁₃H₁₁F₃N₆O and a molecular weight of 324.26 g/mol . The structure features a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 7-position, an imidazole ring linked via an acetamide bridge, and a methylene spacer. This design incorporates pharmacophoric elements associated with kinase inhibition, antimicrobial activity, and metabolic stability, particularly due to the trifluoromethyl group’s electron-withdrawing properties and the imidazole’s capacity for hydrogen bonding .
Properties
IUPAC Name |
2-imidazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c14-13(15,16)9-1-3-22-10(5-9)19-20-11(22)6-18-12(23)7-21-4-2-17-8-21/h1-5,8H,6-7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMHHHIYELHRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CNC(=O)CN3C=CN=C3)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and triazolopyridine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, nucleophiles, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole and triazolopyridine moieties can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Insights:
- Triazolo-Pyridine vs. Pyrroles may exhibit greater conformational flexibility but lower enzymatic resistance.
- Trifluoromethyl Group : Both the target compound and Compound 41 include a trifluoromethyl group, which improves lipophilicity and target-binding affinity. However, its position on the pyridine (C7 in the target) versus the pyridine (C6 in Compound 41) may alter steric interactions with biological targets .
- Acetamide vs.
- Oxadiazole Derivatives : Compounds 5a–5m utilize a 1,3,4-oxadiazole-thiol scaffold, which is less electron-deficient than triazolo-pyridine. This difference could reduce interactions with aromatic residues in enzyme active sites but improve thiol-mediated redox activity.
Research Findings
Pharmacological Implications:
Physicochemical Properties:
- The target compound’s lower molecular weight (324.26 vs. 418.41 for Compound 41) suggests superior bioavailability and membrane permeability, critical for central nervous system (CNS) targeting .
- Imidazole’s pKa (~6.8) could enable pH-dependent solubility, advantageous for gastrointestinal absorption .
Biological Activity
The compound 2-(1H-imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazole ring and a triazolo-pyridine moiety. Its molecular formula is , and it possesses significant lipophilicity due to the trifluoromethyl group, which may enhance its bioavailability.
Pharmacological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
The compound has shown promising anticancer properties through several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer progression, including EGFR and Src. In vitro studies indicated that the compound exhibits an IC50 value of approximately 0.24 μM against EGFR, showcasing its potential as an anticancer agent .
- Cytotoxic Effects : The MTT assay results demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.275 to 0.420 μM .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been evaluated:
- Inhibition of IL-6 Production : The compound significantly reduced IL-6 levels in treated cells, indicating its potential role in modulating inflammatory responses .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Kinase Inhibition : By targeting specific kinases such as EGFR and Src, the compound disrupts signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cytokine Release : It influences cytokine profiles, particularly reducing pro-inflammatory cytokines like IL-6.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
